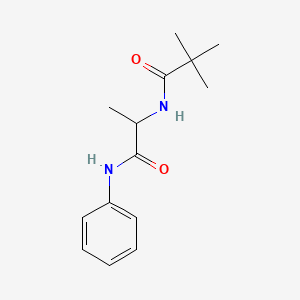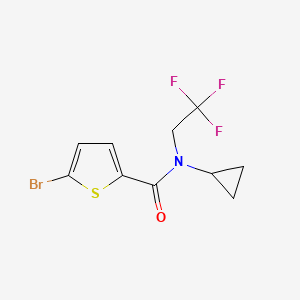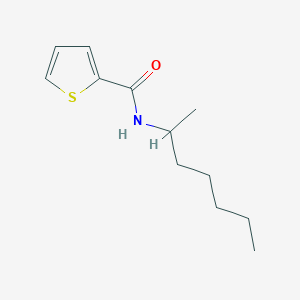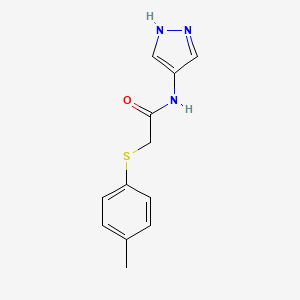
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a pivalamide group and a phenylamino group attached to a propan-2-yl backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide typically involves the amidation of primary nitroalkanes. One common method is a one-pot amidation process, where primary nitroalkanes are converted to carboxylic acids, which are then amidated to form the desired compound . This method involves the use of reagents such as nitromethane and bromonitromethane under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process is designed to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block for creating complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a tool for studying enzyme mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products. Its unique chemical properties make it valuable for creating high-performance materials .
Mécanisme D'action
The mechanism of action of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the binding of certain proteins, thereby affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
n-(1-Oxo-1-phenylpropan-2-yl)benzamide: This compound shares a similar structure but has a benzamide group instead of a pivalamide group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Another related compound with a thiazole ring instead of the phenylamino group.
Uniqueness: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pivalamide group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-(1-anilino-1-oxopropan-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
WQROHDSVCZRZGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)


![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)






![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)
